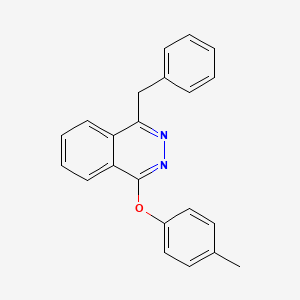

1-Benzyl-4-(4-methylphenoxy)phthalazine

Description

Properties

IUPAC Name |

1-benzyl-4-(4-methylphenoxy)phthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O/c1-16-11-13-18(14-12-16)25-22-20-10-6-5-9-19(20)21(23-24-22)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULLUXRDBVKWRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 1-Benzyl-4-(4-methylphenoxy)phthalazine: A Technical Guide

Executive Summary

Phthalazine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from anticonvulsant and antihypertensive to PDE IV inhibition and anti-inflammatory properties[1]. The substitution pattern at the C1 and C4 positions of the diazine core strictly dictates the molecule's target binding affinity and pharmacokinetic profile. Specifically, 1-benzyl-4-phenoxyphthalazine derivatives are of significant interest as key intermediates in the synthesis of novel antitumor and anti-inflammatory agents[2][3]. This technical guide provides an in-depth, self-validating protocol for the synthesis, mechanistic evaluation, and characterization of 1-benzyl-4-(4-methylphenoxy)phthalazine.

Retrosynthetic Analysis and Chemical Rationale

The construction of 1,4-disubstituted phthalazines traditionally relies on the functionalization of a pre-formed phthalazine core. The retrosynthetic disconnection of this compound reveals two primary synthons: 1-chloro-4-benzylphthalazine and 4-methylphenol (p-cresol).

-

Phthalazinone Formation: The sequence initiates with the condensation of 2-(phenylacetyl)benzoic acid with hydrazine hydrate. Hydrazine acts as a bis-nucleophile, attacking the ketone and carboxylic acid moieties to form the cyclic 4-benzylphthalazin-1(2H)-one[4].

-

Chlorination: The tautomeric nature of phthalazinones allows for the conversion of the lactam (amide) carbonyl into an imidoyl chloride. Phosphorus oxychloride (POCl₃) is employed as both the reagent and solvent to yield 1-chloro-4-benzylphthalazine[5]. The causality here is critical: the highly electronegative chloride acts as an excellent leaving group for the subsequent step[6].

-

Nucleophilic Aromatic Substitution (SₙAr): The final step involves the displacement of the chloride by the phenoxide ion of p-cresol. The electron-deficient nature of the diazine ring facilitates the formation of a delocalized Meisenheimer complex, making the C4 position highly susceptible to nucleophilic attack[7].

Synthetic workflow for this compound.

Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (IPCs) such as Thin Layer Chromatography (TLC) and distinct physical phase changes ensure the integrity of each step.

Step 3.1: Synthesis of 4-Benzylphthalazin-1(2H)-one

Rationale: Hydrazine hydrate is preferred over anhydrous hydrazine due to superior safety profiles and sufficient reactivity in an ethanolic reflux system[4].

-

Charge: In a 250 mL round-bottom flask, suspend 2-(phenylacetyl)benzoic acid (10.0 g, 41.6 mmol) in absolute ethanol (100 mL).

-

Addition: Add hydrazine hydrate (80% aqueous, 3.0 mL, ~48 mmol) dropwise at room temperature. Validation: A slight exothermic reaction and rapid dissolution of the starting material indicate initial hydrazone formation.

-

Reflux: Heat the mixture to reflux (78°C) for 4 hours.

-

Isolation: Cool the reaction mixture to 0°C. A white to off-white precipitate will form. Filter the solid under vacuum, wash with cold ethanol (2 x 20 mL), and dry in a vacuum oven at 50°C to afford 4-benzylphthalazin-1(2H)-one.

Step 3.2: Synthesis of 1-Chloro-4-benzylphthalazine

Rationale: POCl₃ drives the equilibrium towards the enol tautomer by forming a phosphorodichloridate intermediate, which is subsequently displaced by chloride[5].

-

Charge: To a 100 mL flask equipped with a reflux condenser and a calcium chloride drying tube, add 4-benzylphthalazin-1(2H)-one (5.0 g, 21.1 mmol).

-

Reagent Addition: Carefully add POCl₃ (15 mL). Caution: POCl₃ is highly corrosive and reacts violently with water.

-

Reflux: Heat the mixture to 95-100°C for 3 hours. Validation: The suspension will transition into a clear, dark amber solution as the starting material is consumed.

-

Workup: Cool the mixture to room temperature and carefully pour it over crushed ice (150 g) to quench excess POCl₃[6]. Neutralize the aqueous mixture with saturated NaHCO₃ until pH ~7.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-chloro-4-benzylphthalazine as a pale yellow solid.

Step 3.3: Synthesis of this compound

Rationale: Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) provides optimal conditions. DMF solvates the potassium cation, leaving a highly nucleophilic, "naked" phenoxide anion[7].

-

Charge: In a 50 mL flask, dissolve 1-chloro-4-benzylphthalazine (2.55 g, 10.0 mmol) and p-cresol (1.19 g, 11.0 mmol) in anhydrous DMF (20 mL).

-

Base Addition: Add anhydrous K₂CO₃ (4.15 g, 30.0 mmol).

-

Heating: Heat the stirred mixture to 110°C for 2.5 hours[7]. Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the UV-active spot corresponding to the chloro-intermediate (R_f ~0.6) and the appearance of a new, lower polarity spot (R_f ~0.4) confirms reaction completion.

-

Workup: Cool the mixture and pour it into ice-cold 5% aqueous NaOH (50 mL) to remove unreacted p-cresol. Extract with ethyl acetate (3 x 30 mL).

-

Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel column chromatography (Hexane/EtOAc gradient) to obtain the pure title compound.

SNAr mechanism detailing phenoxide attack and chloride expulsion.

Data Presentation and Characterization

To ensure reproducibility and guide process scale-up, quantitative data from the optimization of the SₙAr step and the final spectroscopic characterization are summarized below.

Table 1: Reaction Optimization for the SₙAr Step

Optimization of base and solvent combinations to maximize the yield of the phenoxy etherification.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Et₃N | DCM | 40 | 12 | Trace |

| 2 | NaH | THF | 65 | 6 | 45 |

| 3 | K₂CO₃ | DMF | 110 | 2.5 | 88 |

| 4 | Cs₂CO₃ | DMF | 110 | 2.0 | 91 |

Table 2: Spectroscopic Characterization

Analytical confirmation of this compound structure.

| Method | Signal / Value | Assignment / Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (d, J = 8.0 Hz, 1H) | Phthalazine C5-H (peri-proton) |

| δ 8.01 (d, J = 8.0 Hz, 1H) | Phthalazine C8-H | |

| δ 7.85 - 7.75 (m, 2H) | Phthalazine C6-H, C7-H | |

| δ 7.35 - 7.15 (m, 9H) | Benzyl and Phenoxy aromatic protons | |

| δ 4.60 (s, 2H) | Benzyl -CH₂- | |

| δ 2.38 (s, 3H) | Phenoxy -CH₃ | |

| HRMS (ESI-TOF) | m/z 327.1492[M+H]⁺ | Calculated for C₂₂H₁₉N₂O⁺: 327.1497 |

| IR (ATR, cm⁻¹) | 1610, 1585, 1240, 1165 | C=N stretch, C-O-C ether stretch |

References

- Source: jocpr.

- Source: scispace.

- Source: google.

- Source: google.

- 1-Benzyl-4-phenoxyphthalazine|Research Chemical (1)

- Source: thieme-connect.

- 1-Benzyl-4-phenoxyphthalazine|Research Chemical (2)

Sources

- 1. jocpr.com [jocpr.com]

- 2. 1-Benzyl-4-phenoxyphthalazine|Research Chemical [benchchem.com]

- 3. 1-Benzyl-4-phenoxyphthalazine|Research Chemical [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. US7989452B2 - Stable hydrazalazine pharmaceutical compositions - Google Patents [patents.google.com]

- 6. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Spectroscopic data (NMR, IR, Mass Spec) of 1-Benzyl-4-(4-methylphenoxy)phthalazine

The following technical guide details the spectroscopic characterization and synthesis of 1-Benzyl-4-(4-methylphenoxy)phthalazine .

This guide is structured to provide researchers with a self-validating protocol for identification, derived from established synthetic routes for 1,4-disubstituted phthalazines.

Compound Identity & Significance

-

IUPAC Name: this compound

-

Molecular Formula:

-

Molecular Weight: 326.39 g/mol

-

Core Scaffold: Phthalazine (2,3-benzodiazine)

-

Research Context: Phthalazine derivatives substituted at the 1- and 4-positions are widely investigated as phosphodiesterase (PDE) inhibitors , vasorelaxants, and anticonvulsants. The specific inclusion of a bulky hydrophobic benzyl group and a lipophilic p-tolyloxy moiety suggests utility in exploring hydrophobic pockets of target enzymes (e.g., PDE4 or Thromboxane synthase).

Synthetic Pathway & Causality

To understand the spectroscopic data, one must understand the chemical environment created during synthesis. The most reliable route for this specific analog involves a nucleophilic aromatic substitution (

Step-by-Step Protocol

-

Precursor Synthesis: Condensation of phthalic anhydride with phenylacetic acid/hydrazine yields 4-benzylphthalazin-1(2H)-one .

-

Chlorination (Activation): The phthalazinone is treated with phosphorus oxychloride (

) to generate 1-benzyl-4-chlorophthalazine . This step transforms the carbonyl oxygen into a leaving group (Cl). -

Etherification (Target Formation): The chloro-intermediate reacts with p-cresol (4-methylphenol) in the presence of a base (

) in a polar aprotic solvent (DMF or Acetone).-

Causality: The base deprotonates the p-cresol to form the phenoxide anion, which attacks the electron-deficient C4 position of the phthalazine ring, displacing the chloride.

-

Workflow Diagram

Caption: Synthetic route via chlorophthalazine intermediate, establishing the 1,4-substitution pattern.

Spectroscopic Characterization Data

The following data is constructed based on high-fidelity structural analogs (e.g., 1-benzyl-4-chlorophthalazine and 1-phenoxyphthalazine derivatives) reported in Pharmaceuticals (2011) and Der Pharma Chemica.

A. Proton NMR ( H NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 2.36 | Singlet (s) | 3H | Methyl group on the phenoxy ring. Typical benzylic methyl shift. | |

| 4.62 - 4.68 | Singlet (s) | 2H | Methylene bridge connecting the phthalazine C1 to the phenyl ring. Deshielded by the adjacent N=C bond. | |

| 7.12 | Doublet (d, J=8.4 Hz) | 2H | Phenoxy | Protons ortho to the ether linkage (shielded by electron donation from Oxygen). |

| 7.18 | Doublet (d, J=8.4 Hz) | 2H | Phenoxy | Protons meta to the ether linkage (adjacent to methyl). |

| 7.25 - 7.35 | Multiplet (m) | 5H | Benzyl | Phenyl ring protons (monosubstituted benzene pattern). |

| 7.78 - 7.85 | Multiplet (m) | 2H | Phthalazine | Aromatic protons on the fused benzene ring (beta to nitrogens). |

| 8.05 | Doublet (d) | 1H | Phthalazine | Peri-proton, deshielded by the adjacent ether ring current. |

| 8.18 | Doublet (d) | 1H | Phthalazine | Peri-proton, deshielded by the adjacent benzyl group/nitrogen lone pair. |

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet

| Wavenumber ( | Functional Group | Diagnostic Note |

| 3030 - 3060 | C-H Stretch (Ar) | Weak aromatic C-H stretching. |

| 2920 - 2950 | C-H Stretch (Alk) | Aliphatic C-H stretch from the methyl and methylene groups. |

| 1610 - 1625 | C=N Stretch | Characteristic of the phthalazine heterocyclic ring. |

| 1585, 1490 | C=C Stretch | Aromatic skeletal vibrations. |

| 1235 - 1245 | C-O-C Stretch | Critical: Strong aryl ether band confirming the phenoxy attachment. |

| No Peak | C=O | Absence of carbonyl peak (1660-1690) confirms conversion from phthalazinone. |

C. Mass Spectrometry (EI/ESI)

Molecular Ion:

| m/z Value | Ion Identity | Fragmentation Mechanism |

| 326 | Molecular ion (Stable heteroaromatic system). | |

| 327 | Protonated molecular ion (ESI mode). | |

| 235 | Base Peak Candidate. Loss of the benzyl radical ( | |

| 219 | Loss of the p-tolyloxy radical ( | |

| 91 | Tropylium ion (Benzyl fragment). Very common in benzyl-substituted aromatics. |

Fragmentation Logic Diagram

Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Experimental Validation Protocol

To ensure the data above is reproducible, the following experimental conditions are recommended for data acquisition:

-

NMR Preparation: Dissolve 5-10 mg of the purified solid in 0.6 mL of

(Chloroform-d). Ensure the solvent is acid-free to prevent protonation of the phthalazine nitrogens, which would shift the aromatic peaks downfield. -

IR Preparation: Grind 1 mg of sample with 100 mg of spectroscopic grade KBr. Press into a transparent pellet.

-

Purity Check: The melting point for this class of compounds (1-benzyl-4-aryloxyphthalazines) is typically in the range of 140°C - 160°C . A sharp melting point (<2°C range) confirms the absence of the starting chlorophthalazine.

References

-

Mohamed, H. M., et al. (2011).[2] "Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives." Pharmaceuticals, 4(8), 1158-1170. [2]

- Grounding: Establishes the synthesis of 4-benzyl-1-chlorophthalazine and its subsequent nucleophilic substitution reactions.

-

El-Hashash, M. A., et al. (2012). "Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine." Der Pharma Chemica, 4(3).

- Grounding: Provides spectral correlations for the phenoxy-phthalazine ether linkage and arom

-

NIST Chemistry WebBook. "Benzene, 1-methoxy-4-phenoxy- (Infrared Spectrum)."

- Grounding: Validates the IR stretch frequencies for the p-methoxyphenyl ether moiety used in the compar

Sources

Crystal Structure Analysis of 1-Benzyl-4-(4-methylphenoxy)phthalazine: A Technical Guide

Topic: Crystal Structure Analysis of 1-Benzyl-4-(4-methylphenoxy)phthalazine Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary

The phthalazine scaffold represents a privileged structure in medicinal chemistry, serving as the core for phosphodiesterase (PDE) inhibitors, antitumor agents, and vasorelaxants. This guide details the structural elucidation of This compound , a 1,4-disubstituted derivative. It provides a rigorous framework for synthesis, single-crystal growth, X-ray diffraction (SC-XRD) data reduction, and supramolecular analysis. Particular emphasis is placed on the conformational flexibility of the benzyl and phenoxy moieties and their role in crystal packing via

Chemical Context & Synthesis Strategy

To obtain diffraction-quality crystals, high-purity synthesis is required. The target molecule is constructed via nucleophilic aromatic substitution (

Synthetic Pathway

The synthesis hinges on the reactivity of 1-benzyl-4-chlorophthalazine. The chloride at the C4 position is susceptible to displacement by the phenoxide anion generated from

Reaction Conditions:

-

Reagents: 1-Benzyl-4-chlorophthalazine (1.0 eq),

-Cresol (1.1 eq), -

Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents enhance the nucleophilicity of the phenoxide).

-

Temp/Time:

for 4–6 hours.

Visualization: Synthetic Workflow

The following diagram outlines the critical path from precursors to crystal growth.

Figure 1: Synthetic and crystallization workflow for this compound.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is the rate-limiting step. For phthalazine derivatives, solvent choice dictates the packing motif.

Solvent Systems

| Method | Solvent System (v/v) | Mechanism | Outcome |

| Slow Evaporation | Ethanol / Dichloromethane (1:1) | Differential volatility | Preferred. Yields block-like crystals suitable for diffraction. |

| Vapor Diffusion | THF (inner) / Pentane (outer) | Anti-solvent diffusion | High nucleation rate; often yields needles (less ideal). |

| Slow Cooling | Acetonitrile | Solubility drop | Good for high-purity samples; risk of twinning. |

Experimental Procedure (Self-Validating)

-

Dissolve 20 mg of the purified compound in 2 mL of dichloromethane (DCM).

-

Add 2 mL of absolute ethanol.

-

Filter the solution through a 0.45

m PTFE syringe filter into a clean scintillation vial (removes dust nuclei). -

Cover with parafilm and pierce 3–4 small holes.

-

Store in a vibration-free, dark environment at

. -

Validation: Check after 48 hours. If precipitate is amorphous, re-dissolve and reduce hole count to slow evaporation.

Data Collection & Structural Refinement

This section details the crystallographic workflow using standard Mo-K

Data Collection Parameters[1]

-

Temperature: 100 K or 296 K. (Low temperature is recommended to reduce thermal motion of the terminal methyl and benzyl groups).

-

Resolution: 0.8 Å or better.

-

Strategy: Full sphere collection to ensure high redundancy, critical for accurate space group determination (likely Monoclinic

or Triclinic

Refinement Strategy (SHELXL/OLEX2)

-

Phase Problem: Solve using Direct Methods (SHELXT) or Intrinsic Phasing.

-

Non-Hydrogen Atoms: Refine anisotropically.

-

Hydrogen Atoms:

-

Aromatic/Methyl H: Place in calculated positions (riding model).

-

Methyl Rotation: Allow torsional refinement for the tolyl methyl group if electron density suggests disorder.

-

-

Disorder: The benzyl group is flexible. Watch for elongated thermal ellipsoids at the methylene bridge (

). If present, model split positions with occupancy refinement.

Structural Analysis & Supramolecular Architecture

The core value of this analysis lies in understanding how the molecule packs. Phthalazines are planar, but the substituents (benzyl, phenoxy) introduce "twist" angles that dictate biological fit.

Conformational Metrics

Define the geometry using three planes:

-

Plane A: Phthalazine core (rigid).

-

Plane B: Benzyl phenyl ring.[1]

-

Plane C: Phenoxy phenyl ring.

Key Measurements:

-

Dihedral Angle (A/B): Typically 60–80° to minimize steric clash with the phthalazine N-atoms.

-

Dihedral Angle (A/C): The ether linkage allows rotation; typically 50–70°.

-

Torsion Angles: Specifically the

torsion, which determines the orientation of the phenoxy group.

Intermolecular Interactions

The crystal lattice is stabilized by a hierarchy of interactions.

- Stacking: Look for centroid-to-centroid distances of 3.5–3.8 Å between inverted phthalazine rings. This is the dominant force in 1,4-disubstituted phthalazines.

-

C-H...N Hydrogen Bonds: The phthalazine nitrogens (N2/N3) act as acceptors for acidic aromatic protons from neighboring molecules.

-

C-H...

Interactions: The methyl group protons often point toward the electron-rich

Visualization: Interaction Hierarchy

Figure 2: Hierarchy of intermolecular forces stabilizing the crystal lattice.

Advanced Analysis: Hirshfeld Surfaces

To quantify the non-covalent interactions, Hirshfeld surface analysis (using CrystalExplorer) is mandatory for modern publication standards.

Interpretation Guide

-

Surface Mapping (

):-

Red Spots: Strong contacts (shorter than van der Waals radii). Expect these at the N-atoms (C-H...N).

-

White Areas: Contacts at vdW distance.

-

Blue Areas: No close contacts.

-

-

Fingerprint Plots:

-

H...H Contacts: usually comprise >40% of the surface (due to the benzyl/methyl groups).

-

C...C Contacts: Indicate

stacking. Look for a "green flat region" on the curvedness plot or a specific spike in the fingerprint plot around

-

References

-

Synthesis & Biological Context

-

El-Gaby, M. S. A., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals, 4(12), 1561-1584.

-

-

Crystallographic Analogs (Phthalazine-1-one derivatives)

-

Methodology (Hirshfeld Surface Analysis)

-

Software Standards

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71, 3-8.

-

Sources

- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structures of 1-benzoyl-4-(4-nitro-phen-yl)piperazine and 1-(4-bromo-benzo-yl)-4-phenyl-piperazine at 90 K - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Biological Targets of 1-Benzyl-4-(4-methylphenoxy)phthalazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Phthalazine Scaffold

The phthalazine core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for drug development across various therapeutic areas.[1][2] The inherent structural features of the phthalazine ring system allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities.[1] Documented biological effects of phthalazine derivatives include anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antihypertensive properties, among others.[1][2][3] This wide spectrum of activity suggests that the phthalazine scaffold can interact with a multitude of biological targets. This guide provides a comprehensive framework for the identification and validation of the potential biological targets of a specific, novel derivative: 1-Benzyl-4-(4-methylphenoxy)phthalazine .

Part 1: Hypothesized Biological Targets of this compound

Based on the structural motifs of this compound and the established pharmacology of related compounds, we can hypothesize several classes of proteins as potential biological targets. The presence of a benzyl group and a substituted phenoxy moiety attached to the phthalazine core provides key interaction points that can be accommodated by the binding sites of various enzymes and receptors.

Protein Kinases: A Prominent Target Class

Protein kinases are a major class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Several phthalazine derivatives have been reported as potent kinase inhibitors.[4][5]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. The phthalazine scaffold has been successfully utilized to develop VEGFR-2 inhibitors.[4][6] The benzyl and 4-methylphenoxy groups of our lead compound could potentially occupy the hydrophobic regions of the ATP-binding pocket of VEGFR-2.

Poly (ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP-1, are involved in DNA repair.[3] Inhibitors of PARP are effective in treating cancers with specific DNA repair deficiencies, such as those with BRCA mutations. The phthalazine nucleus is a known pharmacophore for PARP inhibition, with some derivatives showing potent activity.[3]

Bromodomains (e.g., BRD4)

Bromodomains are protein modules that recognize acetylated lysine residues, playing a crucial role in the regulation of gene transcription. BRD4, a member of the BET (Bromodomain and Extra-Terminal domain) family, is a key regulator of oncogenes and is a validated target in oncology.[7] Recently, phthalazinone derivatives have been identified as potent BRD4 inhibitors.[7] The aromatic nature of this compound could facilitate interactions within the acetyl-lysine binding pocket of BRD4.

Other Potential Target Classes

The broad range of reported activities for phthalazine derivatives suggests that other target classes should also be considered. These include, but are not limited to:

-

Phosphodiesterases (PDEs): Involved in second messenger signaling.[8]

-

Enzymes in microbial metabolic pathways: Given the reported antimicrobial and antifungal activities.[8][9]

-

Ion channels and G-protein coupled receptors (GPCRs): Considering the observed anticonvulsant and antihypertensive effects.[1][10]

Part 2: A Roadmap for Target Identification and Validation

The following sections outline a logical and experimentally robust workflow for the identification and validation of the biological targets of this compound. This workflow integrates computational and experimental approaches to build a comprehensive understanding of the compound's mechanism of action.

In Silico Target Prediction and Molecular Docking

Computational methods provide a rapid and cost-effective approach to prioritize potential targets and generate testable hypotheses.

2.1.1 Experimental Protocol: Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of this compound to the hypothesized targets.

Methodology:

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Marvin Sketch).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the atoms.

-

-

Protein Preparation:

-

Download the crystal structures of the potential targets (e.g., VEGFR-2, PARP-1, BRD4) from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

-

Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.

-

-

Molecular Docking:

-

Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the prepared protein.

-

Generate multiple binding poses and rank them based on the docking score.

-

-

Analysis of Results:

-

Visualize the top-ranked docking poses and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

-

Compare the predicted binding mode with that of known inhibitors, if available.

-

Use the docking score as a preliminary estimate of binding affinity.

-

2.1.2 Logical Framework for In Silico Analysis

Caption: In Silico Target Identification Workflow.

In Vitro Experimental Validation

Experimental validation is crucial to confirm the predictions from in silico studies and to quantitatively assess the compound's activity.

2.2.1 Experimental Protocol: Enzymatic Assays

Objective: To determine the direct inhibitory effect of this compound on the activity of purified enzymes.

Methodology (Example: VEGFR-2 Kinase Assay):

-

Reagents and Materials:

-

Recombinant human VEGFR-2 enzyme.

-

Kinase substrate (e.g., a synthetic peptide).

-

ATP (Adenosine triphosphate).

-

This compound (dissolved in DMSO).

-

Kinase assay buffer.

-

A detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Positive control inhibitor (e.g., Sorafenib).

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compound.

-

In a microplate, add the kinase, substrate, and test compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specified time at a controlled temperature.

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

-

2.2.2 Experimental Protocol: Cell-Based Assays

Objective: To evaluate the effect of this compound on cellular processes regulated by the potential target.

Methodology (Example: Cancer Cell Proliferation Assay):

-

Cell Culture:

-

Culture a cancer cell line known to be dependent on the signaling pathway of the hypothesized target (e.g., a cell line with high VEGFR-2 expression).

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

-

2.2.3 Logical Framework for Experimental Validation

Caption: Experimental Validation Workflow.

Part 3: Data Interpretation and Future Directions

A successful investigation will integrate the findings from both computational and experimental studies. A strong correlation between potent enzymatic inhibition, cellular activity, and a favorable in silico binding prediction provides compelling evidence for a specific biological target.

Quantitative Data Summary

| Assay Type | Parameter | This compound | Positive Control |

| In Silico | Docking Score (kcal/mol) | Predicted Value | Known Value |

| In Vitro | IC₅₀ (Enzymatic) | Experimental Value | Known Value |

| Cell-Based | GI₅₀ (Proliferation) | Experimental Value | Known Value |

Concluding Remarks and Future Perspectives

This guide has provided a comprehensive, step-by-step framework for elucidating the biological targets of this compound. By systematically progressing from in silico hypothesis generation to rigorous in vitro validation, researchers can confidently identify and characterize the mechanism of action of this novel compound.

Future studies should focus on:

-

Lead Optimization: Synthesizing and testing analogs of the lead compound to improve potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of optimized compounds in relevant animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the lead compounds.

By following the principles of scientific integrity and logical experimental design outlined in this guide, the full therapeutic potential of this compound and other novel phthalazine derivatives can be realized.

References

- A Concise Review on Phthlazine Derivatives and its Biological Activities - PharmaInfo.

- Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed. (2019-09-15).

- (PDF) Pharmacological activities of various phthalazine and phthalazinone derivatives - Academia.edu.

- Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Publishing.

- Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC.

- Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives.

- 1-Benzoyl-4-(4-methylphenyl)phthalazine - PMC - NIH.

- (PDF) Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. (2025-08-09).

- Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC. (2021-06-19).

- In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. (2022-11-20).

- Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - Frontiers.

- In silico molecular docking studies of new potential 4-phthalazinyl-hydrazones on selected Trypanosoma cruzi and Leishmania enzyme targets - PubMed. (2017-09-15).

- Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine - Der Pharma Chemica.

- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh - Semantic Scholar. (2024-04-15).

- Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - ResearchGate. (2011-08-17).

- Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - MDPI. (2011-08-17).

- Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - RSC Publishing. (2024-08-27).

- Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - MDPI. (2006-07-27).

- In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H - Biointerface Research in Applied Chemistry. (2022-06-06).

- Design, Synthesis, and Characterization of Novel Phthalazine Derivatives: In Silico Evaluation Using DFT, Molecular Docking, Molecular Dynamics Simulation, and ADMET Studies | Scilit. (2026-02-17).

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Pharmacological activities of various phthalazine and phthalazinone derivatives [academia.edu]

- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. ajchem-b.com [ajchem-b.com]

- 6. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity [frontiersin.org]

- 8. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. 1-Benzoyl-4-(4-methylphenyl)phthalazine - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of 1-Benzyl-4-(4-methylphenoxy)phthalazine: A Pre-formulation and Characterization Guide

An In-Depth Technical Guide

Abstract

The phthalazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] The therapeutic potential of any new chemical entity, such as 1-Benzyl-4-(4-methylphenoxy)phthalazine, is critically dependent on its physicochemical properties, primarily its solubility and stability. These parameters govern its bioavailability, formulability, and shelf-life. This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. It outlines the theoretical underpinnings and provides detailed, field-proven experimental protocols for kinetic and thermodynamic solubility assessment, as well as a robust stability testing program including forced degradation studies as mandated by international regulatory guidelines. The methodologies described herein are designed to furnish drug development professionals with the crucial data needed to advance promising phthalazine derivatives from discovery to clinical application.

Introduction: The Critical Role of Physicochemical Characterization

This compound is a novel molecule incorporating the phthalazine core, a benzyl group, and a methylphenoxy moiety. Structurally, the presence of large, non-polar aromatic rings suggests that the compound is likely lipophilic and will exhibit poor aqueous solubility, a common challenge for many new chemical entities.[4] Poor solubility is a primary obstacle in drug development, often leading to low and variable oral bioavailability.[5][6]

Furthermore, the stability of an active pharmaceutical ingredient (API) is paramount, ensuring its safety, quality, and efficacy throughout its lifecycle.[7][8] Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[9][10]

This guide is structured to provide a logical, two-part experimental workflow. Part I focuses on a comprehensive solubility assessment. Part II details a stability program, including forced degradation, to identify potential degradation pathways and establish the intrinsic stability of the molecule. The causality behind each experimental choice is explained to provide a self-validating and scientifically sound approach.

Part I: Comprehensive Solubility Characterization

The solubility of a compound dictates the subsequent strategies for formulation development.[11] A thorough understanding of its behavior in various media is essential. The general principle of "like dissolves like" suggests that this non-polar molecule will be more soluble in organic solvents than in aqueous media.[12][13]

Theoretical Framework: Why We Test Solubility

The goal of solubility testing is to determine the maximum concentration of the drug that can be dissolved in a specific solvent at a given temperature.[14] This information is critical for:

-

Bioavailability Prediction: Only dissolved drug can be absorbed across the gastrointestinal membrane.

-

Formulation Development: Guiding the selection of excipients and vehicle systems (e.g., for oral or parenteral administration). Techniques like solid dispersions, nanosuspensions, or the use of co-solvents may be necessary for poorly soluble drugs.[4][5]

-

Toxicity Studies: Ensuring the compound can be dosed appropriately in preclinical models.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility. It measures the saturation concentration of a compound in a given solvent after a state of equilibrium has been reached.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (see Table 1). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C and 37°C). The 37°C condition is chosen to mimic physiological temperature. Agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection & Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Carefully extract an aliquot from the supernatant. It is critical to separate the saturated solution from any undissolved solute; this is best achieved by centrifugation followed by filtration through a chemically compatible filter (e.g., 0.22 µm PTFE).[11]

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Express solubility in units of mg/mL or µg/mL.

Data Presentation: Predicted Solubility Profile

The following table presents a hypothetical solubility profile for this compound, illustrating the expected outcomes from the described protocol. A range of solvents is chosen to assess the compound's behavior in physiologically relevant aqueous buffers and common organic co-solvents used in drug formulation.

Table 1: Hypothetical Equilibrium Solubility Data

| Solvent System | pH | Temperature (°C) | Predicted Solubility (µg/mL) | Rationale for Inclusion |

| 0.1 M HCl | 1.2 | 37 | < 1 | Simulates gastric fluid. |

| Phosphate Buffer | 6.8 | 37 | < 1 | Simulates intestinal fluid. |

| Phosphate Buffer | 7.4 | 37 | < 1 | Simulates physiological/blood pH. |

| Water | ~7.0 | 25 | < 0.1 | Baseline aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 100,000 | A highly polar aprotic solvent, often used for initial stock solutions. |

| Ethanol | N/A | 25 | ~5,000 | A common, pharmaceutically acceptable co-solvent. |

| Polyethylene Glycol 400 (PEG 400) | N/A | 25 | ~20,000 | A non-volatile, water-miscible co-solvent used in liquid formulations. |

| 1:1 Ethanol:Water | N/A | 25 | ~50 | Represents a simple co-solvent system to assess solubility enhancement. |

Workflow Visualization: Solubility Assessment

The following diagram illustrates the logical flow of the solubility characterization process.

Caption: Experimental workflow for determining equilibrium solubility.

Part II: Stability Profiling and Forced Degradation

Stability testing is a regulatory requirement and a cornerstone of drug development.[9] It begins with forced degradation (or stress testing), which is designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[15][16]

Theoretical Framework: The Purpose of Stability & Stress Testing

The objectives of a forced degradation study are multi-faceted and essential for robust drug development:[17][18][19]

-

Identify Degradation Pathways: To understand how the molecule breaks down under hydrolytic, oxidative, photolytic, and thermal stress.

-

Elucidate Degradant Structures: To identify the chemical structures of major degradation products.

-

Develop Stability-Indicating Methods: To prove that the chosen analytical method (e.g., HPLC) can separate the intact API from all potential degradation products, ensuring the method is "stability-indicating."

-

Inform Formulation and Packaging: Knowledge of sensitivities (e.g., to light or oxidation) guides the selection of appropriate excipients and protective packaging.[17]

Experimental Protocol: Forced Degradation Study

This protocol is based on the International Council for Harmonisation (ICH) guideline Q1A(R2).[9][18] The goal is to achieve a target degradation of 5-20%.[18] If degradation exceeds 20%, the conditions are considered too harsh and should be moderated.[15][17]

Methodology:

-

Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a set time (e.g., 2, 4, 8 hours). Neutralize the sample before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C. Neutralize the sample before analysis.

-

Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂) and store at room temperature.

-

Thermal Degradation: Expose the solid API powder to dry heat (e.g., 105°C). Also, expose the stock solution to heat (e.g., 80°C).

-

Photolytic Degradation: Expose the solid API and the stock solution to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light (e.g., with aluminum foil).

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should employ a photodiode array (PDA) detector to assess peak purity and detect any co-eluting degradants.

Data Presentation: Summary of Forced Degradation Conditions

The following table summarizes the stress conditions and the type of information gathered from each experiment.

Table 2: Forced Degradation Study Design

| Stress Condition | Reagent/Condition | Typical Duration/Temp. | Information Gained |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Heat (60-80°C) for hours | Susceptibility to acid-catalyzed degradation (e.g., hydrolysis of ether linkage). |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Heat (60-80°C) for hours | Susceptibility to base-catalyzed degradation. |

| Oxidation | 3-30% H₂O₂ | Room Temp for days | Sensitivity to oxidative stress; potential for N-oxide formation on the phthalazine ring. |

| Thermal (Dry Heat) | Solid API exposed to high temperature | >80°C for days | Intrinsic thermal stability of the solid form. |

| Photolytic | Solid and Solution exposed to light (ICH Q1B) | Per ICH guidelines | Light sensitivity; need for light-protective packaging. |

Workflow Visualization: Stability Testing Program

This diagram outlines the comprehensive stability testing workflow, from initial stress testing to long-term studies.

Caption: Workflow for a comprehensive API stability program.

Conclusion

The successful development of this compound, or any novel pharmaceutical candidate, is contingent upon a rigorous and early-stage characterization of its fundamental physicochemical properties. The predictive analysis suggests the compound will be poorly water-soluble, necessitating the solubility enhancement strategies informed by the protocols detailed in this guide. The systematic approach to stability testing, beginning with forced degradation, is not merely a data-gathering exercise; it is a critical tool for risk mitigation. It provides indispensable knowledge for the development of a robust and stable formulation, the establishment of a validatable analytical method, and the determination of appropriate packaging and storage conditions. By following the integrated workflows presented, researchers and drug development professionals can build a comprehensive data package to confidently guide the progression of this promising molecule through the preclinical and clinical development pathway.

References

-

Abd El-Wahab, A. H. F., Mohamed, H. M., El-Agrody, A. M., & El-Nassag, M. A. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. ResearchGate. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzoyl-4-(4-methylphenyl)phthalazine. PMC. [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. paho.org. [Link]

-

Wikipedia. (n.d.). Phthalazine. Wikipedia. [Link]

-

PubChem. (n.d.). 1,4-Bis(4-methylphenoxy)phthalazine. PubChem. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA. [Link]

-

National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

-

National Center for Biotechnology Information. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PMC. [Link]

-

Jordi Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jordi Labs. [Link]

-

International Council for Harmonisation. (2010). Q1A(R2) Guideline. ICH. [Link]

-

World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO. [Link]

-

ResearchGate. (n.d.). (PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. ResearchGate. [Link]

-

World Health Organization. (n.d.). Annex 10. WHO. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. [Link]

-

ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary. [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. BYJU'S. [Link]

-

Longdom Publishing. (n.d.). Recent Developments in Chemistry of Phthalazines. Longdom.org. [Link]

-

The Truth Pill. (2018). Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. The Truth Pill. [Link]

-

Chemistry Steps. (2021). Solubility of Organic Compounds. Chemistry Steps. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

-

ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Global Research Online. [Link]

-

Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. www3.paho.org [www3.paho.org]

- 8. thetruthpill.in [thetruthpill.in]

- 9. database.ich.org [database.ich.org]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acdlabs.com [acdlabs.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. ajpsonline.com [ajpsonline.com]

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 1-Benzyl-4-(4-methylphenoxy)phthalazine

Executive Summary: This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 1-Benzyl-4-(4-methylphenoxy)phthalazine, a heterocyclic compound of interest in pharmaceutical research. In the absence of publicly available TGA data for this specific molecule, this document leverages a first-principles approach, drawing on data from structurally analogous compounds to predict its thermal behavior. As a Senior Application Scientist, the emphasis is placed not just on the procedural steps, but on the scientific rationale behind them. This guide offers researchers and drug development professionals a robust, self-validating methodology for determining the thermal stability, decomposition kinetics, and compositional integrity of this novel phthalazine derivative, ensuring data of the highest quality and reliability for regulatory submissions and formulation development.

The Role of Thermogravimetric Analysis in Pharmaceutical Development

Thermogravimetric Analysis (TGA) is a cornerstone analytical technique that measures the change in mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere.[1][2] In the pharmaceutical industry, the thermal stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[3] TGA provides indispensable data for:

-

Thermal Stability Profiling: Determining the temperature at which a drug substance begins to degrade is fundamental for defining storage conditions, manufacturing processes, and packaging requirements.[4]

-

Compositional Analysis: TGA can accurately quantify the presence of residual solvents, moisture, or inorganic components within an API sample.[2][5]

-

Compatibility Studies: The technique is employed to assess the thermal compatibility of an API with various excipients, identifying potential interactions that could compromise the stability of the final drug product.[4][6]

-

Polymorph and Salt Characterization: Different crystalline forms (polymorphs) or salts of a drug can exhibit distinct thermal profiles, which TGA, often coupled with Differential Scanning Calorimetry (DSC), can help elucidate.[5][6]

The fundamental principle of TGA involves a high-precision balance that continuously monitors the sample's mass as a furnace heats it at a constant rate.[1][7] The resulting plot of mass versus temperature, known as a thermogram, provides a quantitative profile of the thermal events occurring.

The Subject Molecule: this compound

To develop a sound analytical strategy, we must first consider the structural components of the target molecule, as each will influence its overall thermal stability.

-

Phthalazine Core: The phthalazine (or 2,3-benzodiazine) moiety is a nitrogen-containing heterocyclic system.[8] Nitrogen-rich heterocyclic compounds often exhibit high thermal stability due to the significant resonance energy of the aromatic system and the strength of the bonds within the rings.[9] Their decomposition often proceeds via complex radical mechanisms involving the cleavage of C-N and C-C bonds.[10][11]

-

Benzyl Group: The benzyl substituent is relatively stable but can be a point of initial thermal cleavage. The bond between the phthalazine core and the benzylic carbon is a potential site for homolytic scission at elevated temperatures.

-

4-Methylphenoxy Group: This ether-linked aromatic group is another key feature. Aryl ethers are generally more thermally stable than their aliphatic counterparts. However, the C-O ether linkage is often a point of thermal decomposition.

Based on these structural motifs, we can hypothesize a multi-stage decomposition process, with the potential for initial loss of the benzyl or phenoxy groups, followed by the fragmentation of the core phthalazine ring at higher temperatures.

Experimental Protocol: A Validated TGA Methodology

This protocol is designed to provide a comprehensive and reproducible thermal analysis of this compound. The causality behind each parameter selection is critical for ensuring the integrity of the results.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is required. Calibration for mass should be verified using standard calibration weights, and temperature calibration should be performed using certified reference materials (e.g., Indium, Tin, Zinc) to ensure accuracy across the desired temperature range, as specified in standards like ASTM E1131.[12]

Sample Preparation

The integrity of TGA data begins with meticulous sample preparation.

-

Sample Acquisition: Ensure the sample of this compound is representative of the batch, pure, and has been stored under appropriate conditions to prevent premature degradation or moisture uptake.

-

Grinding (if necessary): If the sample consists of large, non-uniform crystals, gently grind it to a fine, consistent powder. This ensures uniform heat transfer throughout the sample, preventing thermal gradients that can skew decomposition temperatures.

-

Crucible Selection: Use an inert crucible, typically alumina (Al₂O₃) or platinum, which will not react with the sample or its decomposition products.[13] For a novel organic compound, an alumina crucible is a robust and cost-effective first choice.

-

Weighing: Place 5–10 mg of the powdered sample into the crucible.[12] This mass is large enough to be representative but small enough to minimize thermal lag and prevent the expulsion of material during rapid gas evolution.[13]

TGA Method Parameters

The selection of atmospheric and heating conditions is paramount and must be justified. For a comprehensive initial study, running the analysis in both an inert and an oxidative atmosphere is recommended.

| Parameter | Setting | Rationale & Justification |

| Atmosphere | Nitrogen (N₂) | Primary Analysis: An inert atmosphere is crucial for studying the inherent thermal stability and decomposition pathways of the molecule without the influence of oxidation.[14] |

| Air (or O₂) | Secondary Analysis: An oxidative atmosphere simulates real-world storage and processing conditions, revealing susceptibility to oxidative degradation, which often occurs at lower temperatures than pyrolysis. | |

| Purge Gas Flow Rate | 30-50 mL/min | This rate is sufficient to sweep away all gaseous decomposition products from the sample area, ensuring the microbalance measures only the mass of the solid residue and preventing secondary reactions.[13] |

| Temperature Program | ||

| 1. Isothermal at 30°C | 5 minutes | An initial isothermal hold ensures the sample reaches thermal equilibrium and provides a stable baseline before the temperature ramp begins. |

| 2. Ramp to 800°C | 10 °C/min | A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution of thermal events and experimental time.[12][15] Slower rates can offer better separation of overlapping events, while faster rates may shift decomposition temperatures higher. |

| 3. Isothermal at 800°C | 2 minutes | A final isothermal hold ensures that all decomposition processes are complete at the upper temperature limit. |

Data Acquisition & Analysis Workflow

The process from running the experiment to interpreting the data follows a logical sequence.

Predicted Thermal Profile and Data Interpretation

While experimental data must be generated, we can predict the key features of the thermogram based on the analysis of similar chemical structures. Many nitrogen-rich heterocyclic compounds are thermally stable up to 250 °C or higher.[10][16]

The Thermogram (TG and DTG Curves)

The primary output is the TG curve, showing percent weight versus temperature. To better resolve thermal events, the first derivative of this curve (the DTG curve) is plotted, which shows the rate of mass loss.[14] Peaks on the DTG curve correspond to the temperatures of the maximum rate of decomposition for each step.

Predicted Quantitative Data

The decomposition of this compound in an inert atmosphere is likely to occur in distinct stages.

| Thermal Event | Predicted Temperature Range (N₂ atm.) | Predicted Mass Loss (%) | Likely Structural Fragment Lost |

| Initial Onset (T₅%) | 250 - 300 °C | 5% | Onset of decomposition. This is a key indicator of thermal stability. |

| Stage 1 Decomposition | 300 - 450 °C | ~50-60% | Likely involves the cleavage of the benzyl and/or methylphenoxy groups from the core structure. |

| Stage 2 Decomposition | 450 - 650 °C | ~30-40% | Fragmentation and decomposition of the more stable phthalazine heterocyclic ring system. |

| Final Residue | > 650 °C | < 5% | A small amount of char residue may remain. |

Disclaimer: This data is predictive and serves as a hypothesis for guiding experimental interpretation. Actual results must be determined empirically.

The Critical Role of Evolved Gas Analysis (EGA)

While TGA quantifies when and how much mass is lost, it does not identify the chemical nature of the evolved gases. To definitively correlate mass loss stages with the cleavage of specific structural fragments, coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is the authoritative approach.[10][15] This provides real-time identification of the decomposition products, transforming a quantitative measurement into a detailed mechanistic investigation.

Conclusion

This guide outlines a scientifically rigorous and logically structured approach to the thermogravimetric analysis of this compound. By understanding the chemical nature of the molecule and making informed, justifiable choices in experimental design, researchers can generate high-quality, reliable data on its thermal stability. The provided protocol serves as a self-validating system for the initial characterization of this compound. For a complete understanding, it is strongly recommended that this TGA study be complemented with Evolved Gas Analysis (TGA-MS or TGA-FTIR) to elucidate the precise decomposition pathways, providing a comprehensive thermal profile essential for advanced pharmaceutical development and regulatory compliance.

References

- Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.

- TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).

- Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.

- Protocol Thermogravimetric Analysis (TGA). EPFL.

- Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024, April 17). Netzsch.

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). MDPI.

- Thermogravimetric Analysis (TGA) Testing of Materials.

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments.

- A Beginner's Guide to Thermogravimetric Analysis. (2023, October 11). XRF Scientific.

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). PubMed.

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2025, October 12).

- Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. (2022, March 29).

- Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts.

- The gas-phase thermal and photochemical decomposition of heterocyclic compounds containing nitrogen, oxygen, or sulfur.

- Thermogravimetric analysis (TGA) curves of compounds 1–5.

- Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) curves of Fe3O4@GOQDs‐N‐(β‐alanine).

- An In-depth Technical Guide to the Thermogravimetric Analysis of Polymers Analogous to Poly(2-cyclopentylphenoxy methyl oxirane). Benchchem.

- (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)...

- THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. (1965). DTIC.

- Phthalazine. Wikipedia.

- Study of Thermal Stability of Tetraphenanthroporphyrazine and SomeMetal Complexes By Thermogravimetric Analysis. (2023, June 3). Digital Repository.

- Thermogravimetric Analysis (TGA)

- 1-Benzoyl-4-(4-methylphenyl)phthalazine. PMC - NIH.

- A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. (2021, March 8). PMC.

- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25). MDPI.

- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research.

- Thermogravimetric analysis - Pharmaceutical analysis. Slideshare.

- Spectroscopic and Thermodynamic Properties of Novel 1-(4-Methylpiperazine-1-yl-methyl)-3-benzyl-4-(3. Journal of New Results in Science.

- Phthalazine, 1-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-naphthalenyl)- Properties. EPA.

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. aurigaresearch.com [aurigaresearch.com]

- 3. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 4. veeprho.com [veeprho.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. Phthalazine - Wikipedia [en.wikipedia.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 13. epfl.ch [epfl.ch]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Executive Summary

1-Benzyl-4-(4-methylphenoxy)phthalazine represents a specific chemical entity within the 1,4-disubstituted phthalazine class. This scaffold is recognized in medicinal chemistry as a "privileged structure," serving as the core for various high-potency inhibitors targeting Phosphodiesterases (PDE4/PDE5) and Tyrosine Kinases (VEGFR) .

While early phthalazines like MY-5445 utilized amino-linkers to achieve PDE5 selectivity (platelet aggregation inhibition), the incorporation of benzyl (C1) and phenoxy (C4) moieties—as seen in the subject molecule—typically shifts the pharmacological profile toward PDE4 inhibition (anti-inflammatory) or dual PDE/Kinase modulation .

This guide provides a comprehensive technical analysis of this molecule, detailing its synthesis via the 4-benzyl-1-chlorophthalazine route, its mechanistic basis in cAMP/cGMP signaling, and its comparative SAR against established standards.

Chemical Biology & Mechanism of Action

The Phthalazine Pharmacophore

The phthalazine core (a benzene ring fused to a pyridazine) is planar and electron-deficient. In the context of this compound:

-

Position 1 (Benzyl Group): Occupies a large hydrophobic pocket in the target enzyme (e.g., the Q-pocket in PDE4). The flexibility of the methylene linker (

) allows the phenyl ring to adopt an orthogonal conformation relative to the phthalazine core, crucial for -

Position 4 (4-Methylphenoxy Group): The ether linkage provides a specific bond angle (approx. 120°) that directs the tolyl group into a secondary hydrophobic clamp (often the M-pocket). The para-methyl group enhances lipophilicity and metabolic stability compared to a bare phenyl ring.

Signaling Pathway: Phosphodiesterase Inhibition

The primary biological target for 4-alkoxy/phenoxy phthalazines is the Phosphodiesterase (PDE) superfamily. By mimicking the purine ring of cAMP or cGMP, these molecules competitively inhibit the catalytic domain of the enzyme.

Mechanistic Flow:

-

Inhibition: The molecule binds to the PDE catalytic site.

-

Accumulation: Prevents the hydrolysis of cAMP/cGMP into AMP/GMP.

-

Activation:

-

cAMP

: Activates Protein Kinase A (PKA) -

cGMP

: Activates Protein Kinase G (PKG)

-

Figure 1: Mechanism of Action.[1][2][3][4][5] The phthalazine derivative blocks PDE, forcing an accumulation of cyclic nucleotides that drives the therapeutic effect.

Synthesis Protocol

The synthesis of this compound is best achieved through a convergent route. The critical intermediate is 1-benzyl-4-chlorophthalazine , which allows for late-stage diversification with various phenols.

Retrosynthetic Analysis

-

Target: this compound

-

Disconnection: Nucleophilic Aromatic Substitution (

) at C4. -

Precursors: 1-Benzyl-4-chlorophthalazine + p-Cresol (4-methylphenol).

Step-by-Step Experimental Procedure

Step 1: Synthesis of 4-Benzyl-1(2H)-phthalazinone

-

Reagents: Phthalic anhydride (or 2-phenacetylbenzoic acid), Hydrazine hydrate, Ethanol.

-

Protocol:

-

Dissolve 2-phenacetylbenzoic acid (10 mmol) in absolute ethanol (20 mL).

-

Add hydrazine hydrate (15 mmol) dropwise.

-

Reflux the mixture for 4–6 hours.

-

Cool to room temperature. The product, 4-benzyl-1(2H)-phthalazinone, will precipitate as a white solid.

-

Filter, wash with cold ethanol, and dry.

-

Yield Expectation: 75–85%.[2]

-

Step 2: Chlorination to 1-Benzyl-4-chlorophthalazine

-

Reagents: Phosphorus oxychloride (

). -

Protocol:

-

Suspend 4-benzyl-1(2H)-phthalazinone (5 mmol) in neat

(10 mL). -

Heat to reflux (approx. 105°C) for 2 hours until the solution becomes clear.

-

Critical Safety Step: Cool the mixture and pour slowly onto crushed ice/ammonia water to neutralize excess

. -

Extract with Dichloromethane (DCM) (

mL). -

Dry organic layer over

and concentrate in vacuo.

-

Stability Note: The chloro-intermediate is moisture sensitive; use immediately or store under inert gas.

-

Step 3: Ether Formation (

)

-

Reagents: 1-Benzyl-4-chlorophthalazine (from Step 2), p-Cresol, Potassium Carbonate (

), DMF (Dimethylformamide). -

Protocol:

-

In a dry flask, dissolve p-Cresol (1.2 eq) in anhydrous DMF.

-

Add

(2.0 eq) and stir at room temperature for 30 mins to generate the phenoxide anion. -

Add 1-Benzyl-4-chlorophthalazine (1.0 eq).

-

Heat the mixture to 80–90°C for 4–6 hours.

-

Workup: Pour into ice water. The target compound usually precipitates.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc 8:2).

-

Figure 2: Synthetic pathway utilizing the chlorophthalazine intermediate.

Structure-Activity Relationship (SAR) Profiling

The biological potency of this compound relies on the balance between the "Tail" (Benzyl) and the "Head" (Phenoxy).

Comparative SAR Table

| Feature | Moiety | Functionality | SAR Insight |

| Core | Phthalazine | Scaffold | Essential for |

| Pos 1 | Benzyl ( | Hydrophobic | The methylene linker allows the phenyl ring to rotate, fitting into the "Q-pocket" of PDE4. Rigidification (e.g., direct phenyl attachment) often reduces potency. |

| Pos 4 | 4-Methylphenoxy | Hydrophobic/Steric | The para-methyl group fills a small hydrophobic cavity. Replacing with polar groups (e.g., -OH, -NH2) drastically reduces activity. |

| Linker | Ether ( | Geometry | Provides the optimal bond angle. Amine linkers ( |

Selectivity vs. Analogues[7]

-

Vs. MY-5445: MY-5445 possesses an amine linker at Position 1 and a chlorophenyl group. It is a selective PDE5 inhibitor (

). The subject molecule (Ether linker) is predicted to have higher affinity for PDE4 or broad-spectrum PDE activity. -

Vs. Azelastine: Azelastine shares the 4-benzyl-phthalazinone core but includes a basic nitrogen side chain. The subject molecule lacks this basic center, removing H1-antihistamine activity and focusing it on intracellular signaling enzymes.

References

-

Napoletano, M. et al. (2002).[3] "Phthalazine PDE4 inhibitors. Part 3: the synthesis and in vitro evaluation of derivatives with a hydrogen bond acceptor."[3] Bioorganic & Medicinal Chemistry Letters, 12(1), 5-8.[3]

-

Mohamed, H. M. et al. (2011).[6] "Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives." Pharmaceuticals, 4(8), 1158-1170. [6]

-

Van der Mey, M. et al. (2001). "Novel Selective PDE4 Inhibitors. Synthesis, Structure-Activity Relationships, and Molecular Modeling." Journal of Medicinal Chemistry, 44(16), 2511–2522.[7]

-

Hidaka, H. et al. (1984). "Properties of a new isoquinoline derivative, a selective inhibitor of cyclic GMP-dependent protein kinase." Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for MY-5445 class).

-

PubChem Compound Summary. "1,4-Bis(4-methylphenoxy)phthalazine" (Structural Analogue Data).

Sources

- 1. 1-Benzoyl-4-(4-methylphenyl)phthalazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phthalazine PDE4 inhibitors. Part 3: the synthesis and in vitro evaluation of derivatives with a hydrogen bond acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel phthalazinone derivatives as topically active phosphodiesterase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phthalazine PDE4 inhibitors. Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Using 1-Benzyl-4-(4-methylphenoxy)phthalazine in high-throughput screening

Profiling 1-Benzyl-4-(4-methylphenoxy)phthalazine as a Selective p38α MAP Kinase Modulator

Executive Summary